molecular formula C27H27N5O4S B11234405 N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)-4-phenoxybenzenesulfonamide

N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)-4-phenoxybenzenesulfonamide

Cat. No.: B11234405
M. Wt: 517.6 g/mol
InChI Key: LJWIWQNMHQGNQS-UHFFFAOYSA-N
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Description

N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-4-PHENOXYBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-4-PHENOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine ring: This involves the reaction of appropriate precursors under controlled conditions to form the pyrimidine core.

    Introduction of the morpholine group: This step involves the substitution reaction where the morpholine group is introduced into the pyrimidine ring.

    Coupling with the phenyl and phenoxybenzene groups: This step involves the coupling of the pyrimidine derivative with the phenyl and phenoxybenzene groups through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-4-PHENOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-4-PHENOXYBENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-4-PHENOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-4-PHENOXYBENZENE-1-SULFONAMIDE: shares structural similarities with other sulfonamide derivatives and pyrimidine-based compounds.

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Dasatinib: Another tyrosine kinase inhibitor with a similar mechanism of action.

Uniqueness

The uniqueness of N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-4-PHENOXYBENZENE-1-SULFONAMIDE lies in its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H27N5O4S

Molecular Weight

517.6 g/mol

IUPAC Name

N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]-4-phenoxybenzenesulfonamide

InChI

InChI=1S/C27H27N5O4S/c1-20-19-26(32-15-17-35-18-16-32)30-27(28-20)29-21-7-9-22(10-8-21)31-37(33,34)25-13-11-24(12-14-25)36-23-5-3-2-4-6-23/h2-14,19,31H,15-18H2,1H3,(H,28,29,30)

InChI Key

LJWIWQNMHQGNQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)N5CCOCC5

Origin of Product

United States

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